tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
CAS No.: 206274-24-0
Cat. No.: VC1995834
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206274-24-0 |
---|---|
Molecular Formula | C16H25N3O2 |
Molecular Weight | 291.39 g/mol |
IUPAC Name | tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-12-13-4-8-17-9-5-13/h4-5,8-9,14,18H,6-7,10-12H2,1-3H3 |
Standard InChI Key | KVEICFWHRVQJAL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2 |
Introduction
Chemical Structure and Properties
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate belongs to the class of piperidine derivatives featuring a pyridinylmethylamino substituent. This compound contains three primary structural elements: a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group, an amino linker, and a pyridine ring with a methylene bridge.
Fundamental Properties
Property | Value |
---|---|
Chemical Formula | C₁₆H₂₅N₃O₂ |
Molecular Weight | 291.39 g/mol |
CAS Number | 206274-24-0 |
IUPAC Name | tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate |
InChI Key | KVEICFWHRVQJAL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2 |
The compound features a piperidine core with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom (position 1), while the 4-position of the piperidine ring contains a secondary amine linked to a pyridin-4-ylmethyl group. This creates a distinct molecular architecture with specific spatial orientation that contributes to its biological activity and synthetic utility.
Synthesis Pathways
General Synthetic Route
The synthesis of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves the reductive amination reaction between tert-butyl 4-aminopiperidine-1-carboxylate and pyridine-4-carboxaldehyde. This reaction occurs under mild conditions, often using a solvent such as ethanol or methanol.
The general synthetic pathway involves:
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Preparation of tert-butyl 4-aminopiperidine-1-carboxylate
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Reaction with pyridine-4-carboxaldehyde to form an imine intermediate
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Reduction of the imine using sodium cyanoborohydride or similar reducing agents
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Purification by recrystallization or column chromatography
Alternative Synthesis Methods
An alternative synthesis approach may involve the direct reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-(chloromethyl)pyridine under basic conditions, though this method may yield lower conversion rates and require more stringent purification steps.
Applications in Pharmaceutical Research
Medicinal Chemistry Applications
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate serves as an important intermediate in medicinal chemistry, particularly for the development of compounds targeting various biological pathways. Its structural features make it valuable for several pharmaceutical applications:
Targeted Protein Degradation
The compound functions effectively as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs) development. The structural rigidity introduced by the piperidine core combined with the flexibility of the aminomethyl connection to the pyridine ring influences the three-dimensional orientation of degrader molecules. This spatial arrangement is crucial for forming the ternary complexes necessary for targeted protein degradation.
Kinase Inhibition Studies
Derivatives of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate have demonstrated potential as kinase inhibitors. The piperidine scaffold linked to pyridine moieties creates a pharmacophore capable of interacting with ATP-binding sites in various kinases, making these derivatives valuable in developing targeted therapies for cancer and other diseases.
Building Block for Drug Development
This compound serves as a versatile building block in drug development pipelines. The presence of the Boc protecting group allows for selective modifications, while the secondary amine provides a reactive site for further functionalization. These characteristics make it particularly valuable in the synthesis of:
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Receptor modulators
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Enzyme inhibitors
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Central nervous system (CNS) active compounds
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Anti-inflammatory agents
Structure-Activity Relationships
Key Structural Features Affecting Activity
The biological activity of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate and its derivatives is influenced by several structural elements:
Structural Feature | Contribution to Activity |
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Piperidine Core | Provides conformational rigidity and serves as a scaffold for positioning functional groups |
Boc Protecting Group | Increases lipophilicity and can be cleaved to reveal a secondary amine for further modifications |
Pyridine Ring | Acts as a hydrogen bond acceptor and can interact with target proteins |
Aminomethyl Linker | Provides flexibility for optimal binding conformations |
Comparison with Structural Analogs
Several structural analogs of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate demonstrate how subtle modifications can affect properties and biological activity:
Positional Isomers
tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate, where the aminomethyl group is at position 3 instead of position 4 of the piperidine, shows different spatial orientation of the pyridine ring, potentially affecting receptor binding profiles .
Pyridine Position Variants
tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate features the methyl group at position 3 of the pyridine rather than position 4, creating different hydrogen bonding patterns and electronic distribution .
Linking Group Modifications
tert-Butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate contains an oxygen atom instead of a nitrogen in the linker between piperidine and pyridine rings, resulting in different hydrogen bonding capabilities and conformational flexibility .
Physicochemical Properties and Stability
Physical Form and Appearance
tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically appears as a white to off-white solid at room temperature. The crystalline nature of this compound contributes to its stability during storage and handling.
Solubility Profile
The compound exhibits moderate solubility in common organic solvents including:
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Dichloromethane
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Chloroform
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Methanol
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Ethanol
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Dimethylsulfoxide (DMSO)
Its solubility in aqueous media is limited, which is consistent with its moderate lipophilicity conferred by the tert-butyl group and aromatic pyridine ring.
Stability Considerations
The Boc protecting group is acid-labile but stable under basic and neutral conditions. This property allows for selective deprotection strategies in synthetic sequences. The compound should be stored away from strong acids to prevent premature deprotection. Under standard laboratory conditions (room temperature, protected from light), the compound maintains stability for extended periods.
Biological Activities and Research Applications
Neuropharmacological Studies
Derivatives containing the piperidine-pyridine scaffold have been investigated for potential applications in neuropharmacology. The structural features of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate make it potentially valuable for developing compounds that can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Anticancer Research
The compound's utility as a linker in PROTAC development positions it as a valuable tool in cancer research. PROTACs containing similar structural elements have shown promise in targeted degradation of oncogenic proteins, offering a novel approach to cancer therapy that goes beyond traditional enzyme inhibition strategies.
Enzyme Inhibition Studies
Compounds with the piperidine-pyridine scaffold have demonstrated inhibitory effects on various enzymes. The specific spatial arrangement of functional groups in tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate provides a template for designing inhibitors against targets such as kinases and hydrolases.
Comparative Analysis with Related Compounds
Piperazine Analogues
Modified Piperidine Derivatives
Synthesis Intermediates
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a valuable synthetic intermediate that can be used to prepare various substituted piperidines, including tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate, through Suzuki-Miyaura cross-coupling reactions followed by reductive amination .
Future Research Directions
Structure Optimization
Future research may focus on optimizing the structure of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate to enhance specific properties:
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Modifying the pyridine ring with various substituents to fine-tune electronic properties
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Exploring alternative linkers between the piperidine and pyridine rings
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Investigating the impact of stereochemistry at the piperidine 4-position
Expanded Applications
The versatility of this scaffold suggests potential applications beyond current uses:
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Development of radioligands for imaging studies
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Creation of fluorescent probes for biological investigations
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Incorporation into peptidomimetic structures for targeting protein-protein interactions
Computational Studies
Computational modeling of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate and its interactions with biological targets could provide valuable insights for rational design of derivatives with enhanced activity and selectivity.
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